molecular formula C8H2ClF2NO2 B8488642 3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde

3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde

Cat. No. B8488642
M. Wt: 217.55 g/mol
InChI Key: DNISQDCPNGPBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H2ClF2NO2 and its molecular weight is 217.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6,7-difluorobenzo[d]isoxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H2ClF2NO2

Molecular Weight

217.55 g/mol

IUPAC Name

3-chloro-6,7-difluoro-1,2-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C8H2ClF2NO2/c9-8-4-1-3(2-13)5(10)6(11)7(4)14-12-8/h1-2H

InChI Key

DNISQDCPNGPBPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=C1C(=NO2)Cl)F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (2.5 M in hexanes) (16.7 ml, 42 mmol) was added slowly to a solution of 2,2,6,6-tetramethylpiperidine (7.6 ml, 45 mmol) in THF (50 ml) cooled in a dry ice-acetone bath. The solution was warmed to 0° C. and re-cooled in a dry-ice acetone bath before transferring via syringe to a solution of 3-chloro-6,7-difluorobenzo[d]isoxazole (Intermediate 529, 5.64 g, 30 mmol) in THF (50 ml). After 1 hour stirring, DMF (1.0 ml, 13.2 mmol) was added all at once and the mixture was stirred with cooling in a dry-ice acetone bath for 45 min. The mixture transferred via cannula to a solution of acetic acid (6.8 ml, 119 mmol) in 100 ml Et2O and the mixture was warmed to room temperature. The mixture was diluted with EtOAc and washed with brine. The combined aqueous layers were extracted again with EtOAc, which was washed with brine. Drying (MgSO4) of the combined extracts and removal of solvent gave a brown oil that was chromatographed on silica gel (10% CH2Cl2 in hexanes followed by gradient elution to 100% CH2Cl2) to give 3.32 g of product as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
3-chloro-6,7-difluorobenzo[d]isoxazole
Quantity
5.64 g
Type
reactant
Reaction Step Three
Name
Intermediate 529
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
6.8 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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